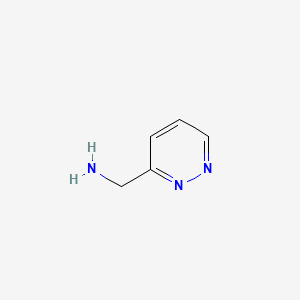

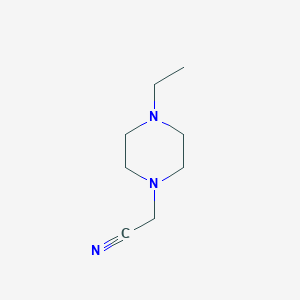

2-(4-Ethylpiperazin-1-yl)acetonitrile

Übersicht

Beschreibung

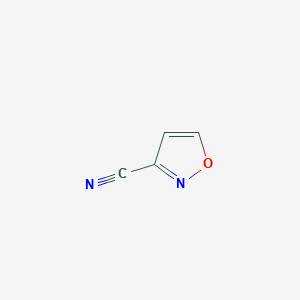

2-(4-Ethylpiperazin-1-yl)acetonitrile, also known as 4-EPAC, is an organic compound belonging to the class of piperazines. It is a colorless liquid with a faint odor, and is soluble in water and ethanol. 4-EPAC has many applications in scientific research, including as a reagent in organic synthesis and as a biochemical probe in studies of enzyme mechanisms. In addition, 4-EPAC has been used as a biochemical tool to study the physiological effects of various drugs and toxins.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

2-(4-Ethylpiperazin-1-yl)acetonitrile and its derivatives have been investigated for their potential anticancer activities. For instance, a study by Sa̧czewski et al. (2006) synthesized a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, which showed notable activity against the melanoma MALME-3 M cell line, identifying them as candidates for further development in cancer treatment (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Potential Nootropic Agents

The compound's derivatives have also been explored in the context of nootropic (cognitive enhancer) agents. Valenta et al. (1994) conducted a study on synthesizing 1,4-Disubstituted 2-Oxopyrrolidines and related compounds, which included derivatives of 2-(4-Ethylpiperazin-1-yl)acetonitrile. These compounds were tested for their nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).

Antimicrobial Activity

Zaidi et al. (2021) synthesized a series of novel 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl) etalons, which were screened for their antimicrobial activities. Some of these compounds were found to be as effective, if not more, than conventional medicines, indicating the potential of 2-(4-Ethylpiperazin-1-yl)acetonitrile derivatives in antimicrobial research (Zaidi, Amudharaj, Anusuya, Sujatha, & Balaji, 2021).

Antifungal Activity

A study by Jin et al. (2015) involved the synthesis of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles. These compounds demonstrated significant in vitro antifungal activities against Sclerotinia sclerotiorum and Botrytis cinerea, highlighting another area of potential application for 2-(4-Ethylpiperazin-1-yl)acetonitrile derivatives (Jin, Li, Li, Jin, & Jiang, 2015).

Eigenschaften

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOKGKBTYCFARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627581 | |

| Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethylpiperazin-1-yl)acetonitrile | |

CAS RN |

90206-22-7 | |

| Record name | (4-Ethylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.